(5-Cyclopropyl-1,2-oxazol-3-yl)methanesulfonyl chloride
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Overview
Description
(5-Cyclopropyl-1,2-oxazol-3-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H8ClNO3S and a molecular weight of 221.66 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to an oxazole ring, which is further connected to a methanesulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropyl-1,2-oxazol-3-yl)methanesulfonyl chloride typically involves the reaction of 5-cyclopropyl-1,2-oxazole with methanesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is then subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropyl-1,2-oxazol-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include sulfonamide, sulfonate, and sulfonothioate derivatives, which have various applications in chemical synthesis and research .
Scientific Research Applications
(5-Cyclopropyl-1,2-oxazol-3-yl)methanesulfonyl chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (5-Cyclopropyl-1,2-oxazol-3-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly reactive and can form covalent bonds with nucleophiles such as amines, alcohols, and thiols. The resulting products, such as sulfonamides, sulfonates, and sulfonothioates, have various biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride: Similar structure but with a methyl group instead of a cyclopropyl group.
(5-(5-Methylfuran-2-yl)-1,2-oxazol-3-yl)methanesulfonyl chloride: Contains a furan ring instead of a cyclopropyl group.
Uniqueness
(5-Cyclopropyl-1,2-oxazol-3-yl)methanesulfonyl chloride is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific chemical reactions and applications .
Properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3S/c8-13(10,11)4-6-3-7(12-9-6)5-1-2-5/h3,5H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPHHNHYTVSPNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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